molecular formula C15H12O4 B13676665 2-Oxo-3-(4-phenoxyphenyl)propanoic acid

2-Oxo-3-(4-phenoxyphenyl)propanoic acid

Cat. No.: B13676665
M. Wt: 256.25 g/mol
InChI Key: YFKMBACNDIHUGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(4-phenoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(4-phenoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated phenoxy derivatives.

Scientific Research Applications

2-Oxo-3-(4-phenoxyphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Oxo-3-(4-phenoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

    2-Oxo-3-(4-phenylphenyl)propanoic acid: Similar structure but lacks the phenoxy group, which may result in different chemical and biological properties.

    3-(4-Phenoxyphenyl)propanoic acid: Lacks the oxo group, which can affect its reactivity and applications.

    2-Oxo-3-(4-methoxyphenyl)propanoic acid:

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-oxo-3-(4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H12O4/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)

InChI Key

YFKMBACNDIHUGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)C(=O)O

Origin of Product

United States

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